Antibacterial agent 121

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

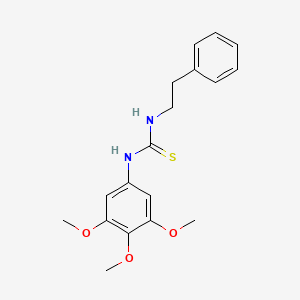

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22N2O3S |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

1-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)thiourea |

InChI |

InChI=1S/C18H22N2O3S/c1-21-15-11-14(12-16(22-2)17(15)23-3)20-18(24)19-10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,24) |

InChI Key |

BICKEZWQOKXHGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=S)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Antibacterial Agent 121

This document provides a comprehensive overview of the discovery, synthesis, and characterization of the novel antibacterial agent, designated 121. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of antimicrobial research and development.

Discovery of Antibacterial Agent 121

This compound was identified through a high-throughput screening campaign of a diverse library of synthetic small molecules. The primary screen aimed to identify compounds with potent activity against a clinically relevant, multi-drug resistant strain of Staphylococcus aureus.

A library of 100,000 unique synthetic compounds was screened for antibacterial activity using a broth microdilution method. The screening was performed in 384-well plates, with each compound tested at a final concentration of 10 µM. The growth of S. aureus (ATCC 43300; MRSA) was monitored by measuring the optical density at 600 nm (OD600) after 18 hours of incubation at 37°C. Compounds that inhibited bacterial growth by more than 90% were selected for further evaluation.

Synthesis of this compound

The chemical synthesis of agent 121 is a three-step process starting from commercially available precursors. The overall yield of the synthesis is approximately 45%.

-

Step 1: Suzuki Coupling. A mixture of 2-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a 3:1 mixture of dioxane and water was heated to 90°C for 12 hours under a nitrogen atmosphere. The reaction mixture was then cooled, diluted with ethyl acetate, washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield the intermediate compound.

-

Step 2: Nitration. The intermediate from Step 1 was dissolved in concentrated H2SO4 at 0°C. A solution of KNO3 in concentrated H2SO4 was added dropwise, and the reaction was stirred for 2 hours. The mixture was then poured onto ice, and the resulting precipitate was collected by filtration and washed with cold water to give the nitrated intermediate.

-

Step 3: Reduction. The nitrated intermediate was dissolved in ethanol, and SnCl2·2H2O was added. The mixture was refluxed for 4 hours. After cooling, the solvent was removed in vacuo, and the residue was dissolved in ethyl acetate and washed with saturated NaHCO3 solution. The organic layer was dried over Na2SO4 and concentrated to give this compound as a pale yellow solid.

Mechanism of Action

Preliminary studies suggest that this compound inhibits bacterial DNA gyrase, an essential enzyme for DNA replication. This inhibition leads to the cessation of DNA synthesis and ultimately, bacterial cell death.

In Vitro Activity and Toxicity

The in vitro antibacterial activity of Agent 121 was evaluated against a panel of Gram-positive and Gram-negative bacteria. The cytotoxicity was assessed using a human liver cell line.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA, ATCC 43300) | 0.5 |

| Staphylococcus epidermidis (ATCC 12228) | 1 |

| Streptococcus pneumoniae (ATCC 49619) | 2 |

| Escherichia coli (ATCC 25922) | >64 |

| Pseudomonas aeruginosa (ATCC 27853) | >64 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound.

| Cell Line | CC50 (µM) |

| HepG2 (Human Hepatocellular Carcinoma) | 85 |

Table 2: Cytotoxicity (CC50) of this compound.

-

MIC Determination: The MIC was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Cytotoxicity Assay: HepG2 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of Agent 121 for 48 hours. Cell viability was assessed using the MTT assay.

Conclusion

This compound is a novel synthetic compound with potent activity against clinically relevant Gram-positive bacteria, including MRSA. Its proposed mechanism of action via DNA gyrase inhibition presents a promising avenue for the development of new antibacterial therapies. Further studies are warranted to explore its in vivo efficacy and safety profile.

In Vitro Efficacy of Antibacterial Agent 121: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies and data interpretation for the in vitro evaluation of Antibacterial Agent 121. It details the experimental protocols for determining key efficacy parameters, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. All quantitative data are presented in structured tables for clarity, and key workflows and hypothetical mechanisms are visualized using diagrams to facilitate understanding. This guide is intended to serve as a foundational resource for researchers engaged in the preclinical assessment of novel antibacterial compounds.

Quantitative Efficacy Summary

The in vitro antibacterial activity of Agent 121 was assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The core efficacy metrics are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 121

| Bacterial Strain | Type | ATCC No. | MIC (µg/mL) |

| Staphylococcus aureus | Gram-Positive | 29213 | 2 |

| Enterococcus faecalis | Gram-Positive | 29212 | 4 |

| Streptococcus pneumoniae | Gram-Positive | 49619 | 1 |

| Escherichia coli | Gram-Negative | 25922 | 8 |

| Pseudomonas aeruginosa | Gram-Negative | 27853 | 16 |

| Klebsiella pneumoniae | Gram-Negative | 700603 | 8 |

Table 2: Minimum Bactericidal Concentration (MBC) of Agent 121

| Bacterial Strain | Type | ATCC No. | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | Gram-Positive | 29213 | 2 | 4 | 2 |

| Enterococcus faecalis | Gram-Positive | 29212 | 4 | >32 | >8 |

| Escherichia coli | Gram-Negative | 25922 | 8 | 16 | 2 |

| Pseudomonas aeruginosa | Gram-Negative | 27853 | 16 | >64 | >4 |

Interpretation Note: An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Table 3: Time-Kill Kinetic Assay Summary for S. aureus (ATCC 29213)

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) | Log10 CFU/mL (8x MIC) |

| 0 | 6.1 | 6.1 | 6.1 | 6.1 |

| 2 | 6.8 | 5.2 | 4.5 | 3.8 |

| 4 | 7.5 | 4.1 | 3.0 | <2.0 |

| 8 | 8.6 | 3.2 | <2.0 | <2.0 |

| 24 | 9.2 | <2.0 | <2.0 | <2.0 |

Interpretation Note: A ≥ 3-log10 reduction in CFU/mL is the standard threshold for bactericidal activity.

Key Experimental Protocols

Detailed methodologies for the core in vitro assays are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution for MIC Determination

-

Preparation: A stock solution of Agent 121 is prepared in a suitable solvent (e.g., DMSO). Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as the test medium.

-

Bacterial Inoculum: Bacterial strains are cultured on agar plates overnight. Colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted into the test medium to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microplate wells.

-

Serial Dilution: Agent 121 is serially diluted (2-fold) in CAMHB across a 96-well microtiter plate, typically from 64 µg/mL to 0.125 µg/mL.

-

Inoculation: The standardized bacterial inoculum is added to each well containing the diluted agent.

-

Controls: A positive control well (broth + inoculum, no agent) and a negative control well (broth only) are included on each plate.

-

Incubation: Plates are incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.

-

MIC Reading: The MIC is determined as the lowest concentration of Agent 121 that completely inhibits visible bacterial growth.

Protocol: MBC Determination

-

Prerequisite: This assay is performed immediately following the MIC determination.

-

Subculturing: A 10 µL aliquot is taken from each well of the MIC plate that showed no visible growth (i.e., wells at and above the MIC).

-

Plating: The aliquot is spread onto a non-selective agar plate (e.g., Tryptic Soy Agar).

-

Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

-

MBC Reading: The MBC is defined as the lowest concentration of the agent that results in a ≥99.9% (≥3-log10) reduction in the initial inoculum count. This is determined by counting the colonies on the agar plates.

Visualized Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow, a hypothetical mechanism of action, and the logical interpretation of results.

Caption: Experimental workflow for in vitro antibacterial efficacy testing.

Caption: Hypothetical signaling pathway for Agent 121 action.

Caption: Decision tree for classifying antibacterial agent activity.

The Vanguard of Antitubercular Research: A Technical Guide to the Initial Screening and Identification of Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent discovery of novel therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds, demonstrating significant antimycobacterial activity. This in-depth technical guide provides a comprehensive overview of the core methodologies for the initial screening and identification of thiourea derivatives as potential anti-TB drug candidates. It details experimental protocols, summarizes key quantitative data, and visualizes critical workflows and molecular pathways to facilitate further research and development in this vital area.

Initial Screening of Thiourea Derivatives: A Multi-faceted Approach

The primary objective of initial screening is to identify thiourea derivatives with potent antimycobacterial activity against Mycobacterium tuberculosis (Mtb) while exhibiting low toxicity to host cells. This is typically achieved through a tiered screening cascade, beginning with in vitro whole-cell assays to determine the minimum inhibitory concentration (MIC) of the compounds.

Experimental Workflow for Primary Screening

The logical flow of primary screening is crucial for the efficient identification of promising lead compounds. It involves a sequential process of assessing antimycobacterial activity followed by an evaluation of cytotoxicity to determine the selectivity of the compounds.

Key Experimental Protocols

Detailed and standardized protocols are paramount for reproducible and comparable results. Below are the methodologies for the most commonly employed assays in the initial screening of anti-TB compounds.

1.2.1. Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mtb. It relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

-

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase).

-

Mycobacterium tuberculosis H37Rv strain.

-

Thiourea derivatives dissolved in dimethyl sulfoxide (DMSO).

-

Alamar Blue reagent (10x).

-

Sterile 96-well microplates.

-

Positive control (e.g., Isoniazid, Rifampicin).

-

Negative control (media with DMSO).

-

-

Procedure:

-

Prepare serial two-fold dilutions of the thiourea derivatives in 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.

-

Prepare a suspension of Mtb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^4 colony-forming units (CFU)/well.

-

Add 100 µL of the Mtb inoculum to each well containing the test compound, positive control, and negative control.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 20 µL of 10x Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

-

Re-incubate the plates for 24 hours.

-

Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

1.2.2. Nitrate Reductase Assay (NRA)

The NRA is another rapid and inexpensive method for determining the MIC of anti-TB compounds. It is based on the ability of viable Mtb to reduce nitrate to nitrite, which is then detected by a colorimetric reaction.

-

Materials:

-

Löwenstein-Jensen (LJ) medium.

-

Potassium nitrate (KNO₃).

-

Griess reagent (a mixture of sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride, and phosphoric acid).

-

Thiourea derivatives.

-

Mtb H37Rv strain.

-

Sterile tubes.

-

-

Procedure:

-

Prepare LJ medium containing different concentrations of the thiourea derivatives and a final concentration of 1 mg/mL KNO₃.

-

Prepare a bacterial suspension of Mtb H37Rv with a turbidity equivalent to a McFarland standard of 1.0.

-

Inoculate 0.2 mL of the bacterial suspension onto the surface of the drug-containing and drug-free control LJ slants.

-

Incubate the tubes at 37°C for 7-14 days.

-

After incubation, add 0.5 mL of Griess reagent to each tube.

-

Observe for a color change. The development of a pink or red color indicates the presence of nitrite and, therefore, bacterial growth. The MIC is the lowest drug concentration that shows no color change or a color intensity significantly less than the drug-free control.

-

1.2.3. Cytotoxicity Assay (MTT Assay)

To assess the selectivity of the active compounds, their toxicity against mammalian cells is evaluated. The MTT assay is a common method for this purpose, measuring the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Vero cells (or other suitable mammalian cell line).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Thiourea derivatives.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Sterile 96-well plates.

-

-

Procedure:

-

Seed Vero cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the thiourea derivatives in DMEM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

-

Quantitative Data Summary and Structure-Activity Relationship (SAR)

The compilation and analysis of quantitative data from primary screening are essential for identifying promising candidates and understanding the relationship between chemical structure and biological activity.

Tabulated Screening Data

The following table summarizes the in vitro antimycobacterial activity (MIC), cytotoxicity (CC50), and selectivity index (SI) for a selection of thiourea derivatives from various studies. A higher SI value indicates greater selectivity for Mtb over host cells.

| Compound ID | R1 Group | R2 Group | MIC (µg/mL) vs. Mtb H37Rv | CC50 (µg/mL) vs. Vero Cells | Selectivity Index (SI = CC50/MIC) | Reference |

| Series A | ||||||

| A1 | 4-Fluorophenyl | 1,3-diaryl pyrazole | 2 | >200 | >100 | [1] |

| A2 | 4-Trifluoromethylphenyl | 1,3-diaryl pyrazole | 2 | >200 | >100 | [1] |

| A3 | 2,4-Difluorophenyl | 1,3-diaryl pyrazole | 1 | 200 | 200 | [1] |

| Series B | ||||||

| B1 | 3,4-Dichlorophenyl | Isoxazole carboxylic acid methyl ester | 0.25 | >100 | >400 | [2] |

| B2 | 4-Chlorophenyl | Isoxazole carboxylic acid methyl ester | 1 | >100 | >100 | [2] |

| Series C | ||||||

| C1 | 4-Bromophenyl | Benzoyl | 9.6 µM | >50 µM | >5.2 | [3] |

| C2 | 4-Chlorophenyl | Benzoyl | 10.2 µM | >50 µM | >4.9 | [3] |

| Series D | ||||||

| D1 | N-(cyclohexyl(methyl)carbamothioyl) | benzamide | 28.2 µM | - | - | [4] |

| D2 | N-(cyclohexyl(methyl)carbamothioyl) | 2-methylbenzamide | 11.2 µM | 12.00 µM | 1.07 | [4] |

Note: This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison between series should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship Insights

Analysis of the screening data reveals several key structure-activity relationships for thiourea derivatives:

-

Aromatic and Halogen Substituents: The presence of electron-withdrawing groups, such as halogens (F, Cl, Br) and trifluoromethyl (-CF₃) groups, on the aromatic rings often enhances antimycobacterial activity.[1][2][5] For instance, dichlorophenyl and difluorophenyl substitutions have been shown to be particularly effective.[1][2]

-

Lipophilicity: Increasing the lipophilicity of the molecule, for example, by introducing bromine, methoxyl, or isopropyl groups, can improve the bacteriostatic action.[5]

-

Flexible Linkers: The presence of a flexible carbon spacer between the thiourea moiety and an aromatic ring can lead to higher activity.[5]

-

Bioisosteric Replacement: In some series, thiourea derivatives have shown greater potency compared to their urea bioisosteres.[6]

Elucidating the Mechanism of Action: Targeting Key Mycobacterial Pathways

Understanding the molecular targets of active thiourea derivatives is crucial for lead optimization and the development of drugs with novel mechanisms of action. Several key enzymes in Mtb have been identified as potential targets.[7][8]

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[9] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.[9] Some thiourea derivatives have been identified as direct inhibitors of InhA.[6][10]

Inhibition of Stearoyl-CoA Δ9-Desaturase (DesA3)

The thiourea drug isoxyl has been shown to target the membrane-bound stearoyl-CoA Δ9-desaturase, DesA3.[11] This enzyme is responsible for the synthesis of oleic acid, a precursor for tuberculostearic acid and other essential lipids in the mycobacterial membrane.[11][12] Isoxyl is a prodrug that requires activation by the monooxygenase EthA to exert its inhibitory effect on DesA3.[3]

Conclusion and Future Directions

The initial screening and identification of thiourea derivatives have yielded a number of promising anti-TB candidates with potent in vitro activity and favorable selectivity. The methodologies outlined in this guide provide a robust framework for the continued discovery and characterization of novel thiourea-based antitubercular agents. Future research should focus on:

-

Lead Optimization: Modifying the structure of hit compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for a broader range of thiourea derivatives to identify novel pathways for therapeutic intervention.

-

In Vivo Efficacy: Evaluating the most promising candidates in animal models of tuberculosis to assess their in vivo efficacy and safety.

-

Combating Resistance: Screening thiourea derivatives against drug-resistant strains of Mtb to identify compounds that can overcome existing resistance mechanisms.

The continued exploration of the chemical space of thiourea derivatives holds significant promise for the development of the next generation of anti-TB drugs, offering hope in the global fight against this devastating disease.

References

- 1. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Mycobacterial Targets for Thiourea Derivatives: Opportunities for Virtual Screening in Tuberculosis Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of thiourea-based derivatives as Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase (InhA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Inactivation of the Mycobacterial Integral Membrane Stearoyl Coenzyme A Desaturase DesA3 by a C-Terminus-Specific Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]

Anti-inflammatory Properties of Antibacterial Agent 121 in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial Agent 121, a macrolide-class compound modeled on Azithromycin, demonstrates significant anti-inflammatory and immunomodulatory properties beyond its primary antimicrobial function. In macrophages, a key cell type in the innate immune response, Agent 121 actively suppresses the production of pro-inflammatory mediators. This is achieved through the targeted inhibition of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), and by promoting a shift in macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This document provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental protocols relevant to the anti-inflammatory actions of Agent 121 in macrophages.

Molecular Mechanism of Action

Upon stimulation by inflammatory triggers such as Lipopolysaccharide (LPS), macrophages initiate a signaling cascade that results in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). Agent 121 intervenes at several key points in this process.

The primary mechanism involves the inhibition of the NF-κB signaling pathway. Agent 121 has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] By stabilizing IκBα, Agent 121 effectively blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of many pro-inflammatory genes.[1][2][3] This is achieved, at least in part, by reducing the kinase activity of IκB kinase β (IKKβ).[1][2][3]

Furthermore, Agent 121 influences other signaling pathways. It has been shown to inhibit the activation of AP-1, another key transcription factor involved in inflammation, thereby reducing the expression and production of IL-1β.[4][5] Some evidence also suggests that Agent 121 can modulate the NLRP3 inflammasome, a multiprotein complex that drives the maturation of IL-1β, by decreasing the mRNA stability of the NLRP3 gene transcript.[6][7]

The culmination of these effects is a functional shift in macrophage behavior. Agent 121 promotes polarization towards an M2, or "alternatively activated," phenotype. This is characterized by decreased production of M1-associated molecules (e.g., iNOS, IL-12, IL-6) and increased expression of M2 markers like Arginase-1, Mannose Receptor, and the anti-inflammatory cytokine IL-10.[8][9][10]

Signaling Pathway Diagram

Quantitative Assessment of Anti-inflammatory Activity

The inhibitory effects of Agent 121 on macrophage inflammatory responses are dose-dependent. The following tables summarize key quantitative data from studies on its model compound, Azithromycin.

Table 1: Effect of Agent 121 on Cytokine Production in LPS-Stimulated Macrophages

| Cytokine | Cell Type | Agent 121 Conc. (µM) | % Inhibition / Change | Reference |

| IL-6 | J774 | 30 | ↓ Significantly Decreased | [9][10] |

| IL-12 | J774 | 30 | ↓ Significantly Decreased | [9][10] |

| IL-10 | J774 | 30 | ↑ Significantly Increased | [9][10] |

| IL-1β | Murine Alveolar Macrophages | - | ↓ Inhibited Production | [4][5] |

| IL-12p40 | Murine Macrophages | 10-100 | ↓ Dose-dependent Reduction | [11] |

Data synthesized from studies on Azithromycin in murine macrophage cell lines (J774) or primary cells stimulated with LPS or LPS + IFN-γ.

Table 2: Effect of Agent 121 on Key Signaling and Phenotypic Markers

| Marker | Effect | Agent 121 Conc. (µM) | Cell Type | Reference |

| p65 Nuclear Translocation | Blocked | 5 - 30 | J774 | [1][2][3] |

| IκBα Degradation | Delayed / Blocked | 5 - 30 | J774 | [1][3] |

| IKKβ Kinase Activity | Decreased | 5 - 15 | J774 | [1][3] |

| Arginase-1 Activity | Increased 10-fold | 30 | J774 | [9][10] |

| iNOS Protein | Attenuated | 30 | J774 | [9][10] |

| NLRP3 mRNA | Decreased Stability | - | THP-1 Monocytes | [6] |

Key Experimental Protocols

Reproducible and robust data rely on meticulously executed experimental protocols. The following sections detail standardized methodologies for investigating the anti-inflammatory properties of Agent 121.

Macrophage Culture and Stimulation

Objective: To prepare macrophage cell cultures for inflammatory stimulation and treatment.

Materials:

-

J774A.1 murine macrophage cell line (or primary bone marrow-derived macrophages).

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Interferon-gamma (IFNγ, optional, for M1 polarization priming).

-

Lipopolysaccharide (LPS, from E. coli).

-

This compound (dissolved in a suitable vehicle, e.g., DMSO).

-

6-well or 24-well tissue culture plates.

Procedure:

-

Cell Seeding: Seed J774A.1 cells at a density of 2.5 x 10⁵ cells/mL in the appropriate culture plates.

-

Adherence: Allow cells to adhere for 4-8 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treatment/Polarization:

-

Inflammatory Stimulation:

-

Harvesting:

-

Supernatants: Collect the culture medium for cytokine analysis (e.g., ELISA).

-

Cell Lysates: Wash cells with cold PBS, then lyse using appropriate buffers for protein (Western Blot) or RNA (qPCR) extraction.

-

Experimental Workflow Diagram

Western Blot for NF-κB p65 Translocation

Objective: To quantify the amount of NF-κB p65 subunit in the nuclear fraction of macrophage lysates.

Procedure:

-

Cell Treatment: Follow the protocol in Section 3.1, using stimulation times ranging from 0 to 60 minutes post-LPS addition.[1]

-

Fractionation: After treatment, wash and harvest the cells. Use a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions to separate nuclear and cytoplasmic proteins.

-

Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA assay.[1]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for NF-κB p65.

-

Loading Control: Also probe for a nuclear-specific protein (e.g., Lamin B1) to ensure equal loading of nuclear fractions.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Conclusion

This compound possesses potent and multifaceted anti-inflammatory properties centered on its activity in macrophages. By inhibiting key pro-inflammatory transcription factors like NF-κB and AP-1, and promoting a shift towards an M2 anti-inflammatory phenotype, it effectively reduces the output of inflammatory mediators.[1][8][12] These immunomodulatory effects are distinct from its antibacterial action and position Agent 121 as a compound of interest for therapeutic strategies targeting inflammation-driven pathologies. The provided data and protocols offer a robust framework for further investigation into its mechanisms and potential applications.

References

- 1. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azithromycin Polarizes Macrophages to an M2 Phenotype via Inhibition of the STAT1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Azithromycin inhibits macrophage interleukin-1β production through inhibition of activator protein-1 in lipopolysaccharide-induced murine pulmonary neutrophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Azithromycin decreases NALP3 mRNA stability in monocytes to limit inflammasome-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Azithromycin alters macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azithromycin suppresses interleukin-12p40 expression in lipopolysaccharide and interferon-γ stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azithromycin - Wikipedia [en.wikipedia.org]

Data Presentation: Anti-mycobacterial Activity and Cytotoxicity

An In-depth Technical Guide on Early Research of Compound 10 (A Benzo[a]phenazine Derivative) as an Anti-mycobacterial Agent

This technical guide provides a detailed overview of the early research on a specific benzo[a]phenazine derivative, designated as Compound 10, and its potential as an anti-mycobacterial agent. The information is compiled for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental protocols, and the proposed mechanism of action.

Compound 10, a benzo[a]phenazine derivative, has demonstrated significant activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis. Notably, it was the only compound among the seven benzo[a]phenazine derivatives tested to be active against all eleven strains evaluated.[1] For some resistant strains, Compound 10 exhibited higher antimicrobial activity than the first-line anti-tuberculosis drug, rifampicin.[1] Its activity against multidrug-resistant (MDR) strains suggests a lack of cross-resistance with existing anti-TB drugs.[1] The mechanism of action is believed to be linked to the induction of oxidative stress.[1]

| Data Point | Value | Strains |

| Minimum Inhibitory Concentration (MIC) | 18.3 - 146.5 µM | Mycobacterium tuberculosis H37Rv and ten resistant strains |

| Cytotoxicity | Showed pharmacological safety for further in vivo studies | Not explicitly quantified in the abstract, but deemed safe for further studies |

Experimental Protocols

Detailed experimental protocols for the key assays are outlined below. These are based on standard methodologies for anti-mycobacterial and cytotoxicity testing.

Determination of Minimum Inhibitory Concentration (MIC): Microplate Alamar Blue Assay (MABA)

The anti-mycobacterial activity of Compound 10 was assessed using the Microplate Alamar Blue Assay (MABA), a colorimetric method that indicates mycobacterial growth.

Principle: Resazurin, the active ingredient in Alamar Blue, is a blue, non-fluorescent, and cell-permeable compound. In viable, metabolically active cells, it is reduced to the pink, fluorescent resorufin. The color change from blue to pink is a visual indicator of bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Protocol:

-

Preparation of Mycobacterial Inoculum: Mycobacterium tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase. The bacterial suspension is then diluted to a standardized turbidity.

-

Plate Setup: A 96-well microplate is used. The outer wells are filled with sterile water to prevent evaporation. Test compounds are serially diluted in the remaining wells.

-

Inoculation: Each well (except for the negative control) is inoculated with the prepared mycobacterial suspension. A drug-free well serves as the positive control for bacterial growth.

-

Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.

-

Second Incubation: The plate is re-incubated at 37°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest drug concentration that remains blue, indicating the inhibition of bacterial growth.

Cytotoxicity Assay: MTT Assay on Vero Cells

The cytotoxicity of Compound 10 was evaluated against a mammalian cell line (Vero cells, derived from the kidney of an African green monkey) using the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Vero cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Addition: The cell culture medium is replaced with fresh medium containing serial dilutions of Compound 10. A well with untreated cells serves as a control.

-

Incubation: The plate is incubated for 24-48 hours.

-

MTT Addition: The medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 3-4 hours.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the concentration of the compound that inhibits 50% of cell growth (IC50).

Visualization of Proposed Mechanism of Action

The primary mechanism through which Compound 10 is thought to exert its anti-mycobacterial effect is the induction of oxidative stress within the mycobacterial cell. The following diagram illustrates this proposed pathway.

Caption: Proposed mechanism of Compound 10 via oxidative stress.

The diagram above illustrates the proposed workflow for the anti-mycobacterial action of Compound 10. The compound enters the Mycobacterium tuberculosis cell, where it induces an increase in reactive oxygen species (ROS). This surge in ROS leads to widespread cellular damage, affecting critical components such as lipids, proteins, and DNA, which ultimately results in the death of the bacterial cell.

References

Spectroscopic Characterization of a Novel Antibacterial Agent: A Technical Guide

Topic: Spectroscopic Characterization of Antibacterial Agent 121 Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic characterization of a novel antibacterial agent, designated here as "Agent 121." To illustrate the methodologies and data presentation, the well-characterized fluoroquinolone antibiotic, ciprofloxacin, is used as a model compound. The techniques and workflows described are fundamental for the structural elucidation, purity assessment, and quality control essential in the drug development pipeline.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the agent and, through fragmentation analysis, offers valuable clues about its chemical structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: An accurately weighed quantity of the agent (approx. 1 mg) is dissolved in a suitable solvent system, such as a methanol/water mixture, to a final concentration of approximately 10 µg/mL.[1] For quantitative analysis, an internal standard (e.g., ciprofloxacin-D8) is added to the sample solution.[1]

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.[1][2]

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in positive ion mode to detect the protonated molecule [M+H]⁺. Key parameters include a spray voltage of ~5.1 kV and a collision energy of 20-40 V for fragmentation studies (MS/MS).[2][3]

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight of the compound. Fragmentation patterns are compared against chemical databases or predicted fragmentation to support structural elucidation.[2]

Data Presentation: Mass Spectrometry of Ciprofloxacin

| Analysis Type | Parameter | Observed Value (m/z) | Interpretation |

| Full Scan MS | [M+H]⁺ | 332.1 | Molecular Ion (Protonated C₁₇H₁₈FN₃O₃) |

| Product Ion Scan (MS/MS) | Fragment 1 | 314.1 | Loss of H₂O |

| Fragment 2 | 288.1 | Loss of CO₂ (from carboxyl group) | |

| Fragment 3 | 245.1 | Cleavage of the piperazine ring | |

| Fragment 4 | 231.1 | Further fragmentation |

(Data sourced from references[2][3][4])

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of nuclei such as ¹H (proton) and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-20 mg of the agent is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or D₂O.[5] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[6]

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7] For samples with low concentration, higher field instruments (600 or 800 MHz) with a cryoprobe are recommended to enhance sensitivity.[5][8]

-

Data Acquisition: Standard 1D pulse programs are used for both ¹H and ¹³C spectra. For ¹H NMR, key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 times the longest T1 for accurate integration. For ¹³C NMR, proton decoupling is used to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be run to determine proton-proton and proton-carbon correlations, respectively.[8]

-

Data Analysis: Chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), coupling constants (J), and signal integrals are analyzed to assemble the molecular structure.

Data Presentation: ¹H NMR of Ciprofloxacin (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.66 | s | 1H | H-2 |

| 7.88 | d | 1H | H-5 |

| 7.55 | d | 1H | H-8 |

| 3.85 | m | 1H | H-1' (cyclopropyl) |

| 3.25 | m | 4H | Piperazine CH₂ |

| 3.05 | m | 4H | Piperazine CH₂ |

| 1.31 | m | 2H | Cyclopropyl CH₂ |

| 1.19 | m | 2H | Cyclopropyl CH₂ |

(Data sourced from references[9][10][11])

Data Presentation: ¹³C NMR of Ciprofloxacin (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 176.5 | C-4 (C=O) |

| 165.8 | C-3 (COOH) |

| 153.8 | C-7 |

| 147.8 | C-2 |

| 144.9 | C-6 |

| 138.9 | C-4a |

| 118.9 | C-5 |

| 111.1 | C-8a |

| 106.9 | C-8 |

| 49.2 | Piperazine C |

| 44.8 | Piperazine C |

| 34.7 | C-1' (cyclopropyl) |

| 7.5 | Cyclopropyl CH₂ |

(Data sourced from references[9][11][12])

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: A small amount of the solid agent is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). No extensive sample preparation is required.[13]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[13]

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and the anvil is pressed down to ensure good contact. The sample spectrum is then recorded, typically over a range of 4000–400 cm⁻¹.[14]

-

Data Analysis: The positions (wavenumber, cm⁻¹) and shapes of the absorption bands in the spectrum are correlated with specific functional groups using standard correlation tables.[15]

Data Presentation: Key IR Absorptions for Ciprofloxacin

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3527 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| ~3386 | Medium | N-H Stretch (Piperazine secondary amine) |

| ~3012 | Medium | C-H Stretch (Aromatic & Alkane) |

| ~1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid)[16][17] |

| ~1623 | Strong, Sharp | C=O Stretch (Ketone) & C=C Stretch (Aromatic)[18] |

| ~1272 | Strong | C-F Stretch |

(Data sourced from references[16][18][19][20])

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems, and is widely used for quantitative analysis.

Experimental Protocol: UV-Vis Absorption Spectrum

-

Sample Preparation: A stock solution of the agent is prepared by dissolving an accurately weighed amount in a suitable solvent (e.g., 0.1 N HCl, distilled water, or methanol).[17][21] This stock is then diluted to a concentration that yields an absorbance within the linear range of the instrument (typically 0.2–1.0 AU).

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used. Matched quartz cuvettes (1 cm path length) are required for measurements in the UV region.[22]

-

Data Acquisition: The instrument is first zeroed with a blank solution (the solvent used for sample preparation). The sample cuvette is then placed in the beam path, and the absorbance is scanned over a specified wavelength range (e.g., 200–400 nm).[23]

-

Data Analysis: The wavelength(s) of maximum absorbance (λ_max) are identified. For quantitative analysis, the absorbance at a specific λ_max is measured and correlated to concentration using a calibration curve according to the Beer-Lambert law.[22]

Data Presentation: UV-Vis Absorption of Ciprofloxacin

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

| 0.1 N HCl | ~277 | ~316 |

| Distilled Water | ~272 | ~331 |

(Data sourced from references[19][21][24][25])

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex relationships, from experimental procedures to biological mechanisms. The following diagrams were generated using the DOT language to illustrate key aspects of the characterization and action of this compound.

The proposed mechanism involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[26][][28] By binding to the enzyme-DNA complex, the agent stabilizes DNA strand breaks, which blocks the progression of the replication fork, leads to irreversible DNA damage, and ultimately results in bacterial cell death.[26][29] This dual-targeting action is characteristic of broad-spectrum fluoroquinolone antibiotics.[29]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. massbank.eu [massbank.eu]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule-NMR | University of Gothenburg [gu.se]

- 9. mdpi.com [mdpi.com]

- 10. 1H, 13C and 15N NMR spectra of ciprofloxacin | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. amherst.edu [amherst.edu]

- 14. Experimental Design [web.mit.edu]

- 15. community.wvu.edu [community.wvu.edu]

- 16. researchgate.net [researchgate.net]

- 17. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijpra.com [ijpra.com]

- 23. biomedres.us [biomedres.us]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pharmacyfreak.com [pharmacyfreak.com]

- 28. researchgate.net [researchgate.net]

- 29. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Assessment of Antibacterial Agent 121: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity profile of Antibacterial Agent 121, a novel thiourea derivative with demonstrated antimycobacterial and anti-inflammatory properties. The data and protocols presented herein are compiled to support further investigation and development of this compound for potential therapeutic applications.

Executive Summary

This compound, also identified as thiourea derivative 10, has emerged as a compound of interest due to its dual-action potential in combating infectious diseases, particularly those with a significant inflammatory component like severe pulmonary tuberculosis.[1] This document summarizes the key in vitro cytotoxicity findings, details the experimental methodologies used for these assessments, and provides a visual representation of the relevant biological pathways and experimental workflows. The presented data indicates that while exhibiting potent antibacterial and anti-inflammatory effects, this compound displays a manageable cytotoxicity profile against mammalian cells.

Quantitative Cytotoxicity and Anti-Inflammatory Data

The following tables summarize the key quantitative data obtained from in vitro studies on this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Parameter | Value (µM) | Reference |

| RAW 264.7 (murine macrophages) | MTT | IC50 | 15.3 | [1] |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Stimulation | Target | Parameter | Value (µM) | Reference |

| RAW 264.7 | LPS | TNF-α | IC50 | 15.3 | [1] |

| RAW 264.7 | LPS | IL-1β | IC50 | 28.4 | [1] |

| RAW 264.7 | LPS | Nitric Oxide (NO) | IC50 | 4.1 | [1] |

Table 3: Antimycobacterial Activity of this compound

| Mycobacterial Strain | Assay | Parameter | Value (µM) | Reference |

| M. tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | MIC50 | 8.6 | [1] |

| M. tuberculosis M299 | Microplate Alamar Blue Assay (MABA) | MIC50 | 24.8 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on RAW 264.7 murine macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.2 to 200 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.

Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To quantify the inhibitory effect of this compound on the production of TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Methodology:

-

Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 96-well plates as described in the MTT assay protocol.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

ELISA: The concentrations of TNF-α and IL-1β in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The concentrations of the cytokines are calculated from a standard curve, and the IC50 values for the inhibition of each cytokine are determined.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for cytotoxicity assessment and the proposed anti-inflammatory signaling pathway.

Caption: Experimental workflow for the MTT-based cytotoxicity assessment of this compound.

Caption: Proposed inhibitory action of this compound on the LPS-induced pro-inflammatory signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Antibacterial Agent 121 in Preclinical TB Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Antibacterial agent 121 in preclinical tuberculosis (TB) research models. The information is compiled to guide the design and execution of experiments aimed at evaluating the efficacy and mechanism of action of this compound against Mycobacterium tuberculosis (M. tb).

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutics.[1][2] this compound has emerged as a promising candidate, demonstrating both anti-mycobacterial and anti-inflammatory properties in preclinical studies.[3] This dual activity makes it a compelling subject for further investigation in the context of TB, where both bacterial replication and the host inflammatory response contribute to pathology. These notes provide essential data and detailed protocols for the preclinical evaluation of this compound.

In Vitro Efficacy and Anti-Inflammatory Activity

This compound has been shown to directly inhibit the growth of M. tuberculosis and modulate the host inflammatory response. The following tables summarize the key quantitative data from in vitro assays.

Table 1: Anti-mycobacterial Activity of this compound

| Parameter | Strain | Value | Reference |

| MIC₅₀ | M. tuberculosis H37Rv | 8.6 µM | [3] |

| MIC₅₀ | M. tuberculosis M299 | 24.8 µM | [3] |

Table 2: Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Stimulant | Value (IC₅₀) | Reference |

| NO Production Inhibition | RAW 264.7 | LPS | 4.1 µM | [3] |

| TNF-α Production Inhibition | Macrophages | LPS | 15.3 µM | [3] |

| IL-1β Production Inhibition | Macrophages | LPS | 28.4 µM | [3] |

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular target of this compound is yet to be fully elucidated, its anti-inflammatory effects suggest interference with key signaling pathways in macrophages. A plausible mechanism involves the downregulation of pro-inflammatory cytokine production, potentially through the inhibition of pathways like NF-κB, which is a central regulator of the inflammatory response to M. tb infection.

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of this compound in preclinical TB research models.

In Vitro Protocols

A combination of assays is recommended to characterize the anti-tubercular profile of new compounds.[4]

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol:

-

Preparation of Agent 121: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in 7H9 broth in a 96-well microplate.

-

Inoculum Preparation: Culture M. tuberculosis (e.g., H37Rv) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

-

Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted compound. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Seal the plate and incubate at 37°C for 7-14 days.

-

MIC Determination: After incubation, assess bacterial growth. This can be done visually or by using a viability dye such as Resazurin. The MIC is the lowest concentration of the agent that prevents visible growth.[5][6]

It is crucial to assess the toxicity of the compound to host cells to determine a therapeutic window.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Expose the cells to serial dilutions of this compound for 24-48 hours.

-

Viability Assessment: Add a viability reagent (e.g., MTT, AlamarBlue) and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence to determine the percentage of viable cells compared to the untreated control. Calculate the 50% cytotoxic concentration (CC₅₀).

Evaluating the activity of a compound against intracellular bacteria is critical, as M. tuberculosis is an intracellular pathogen.[7][8]

Caption: Workflow for assessing intracellular anti-mycobacterial activity.

Protocol:

-

Infection of Macrophages: Infect a monolayer of macrophages (e.g., RAW 264.7) with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4 hours.

-

Removal of Extracellular Bacteria: Wash the cells with PBS to remove extracellular bacteria.

-

Treatment: Add fresh culture medium containing serial dilutions of this compound to the infected cells.

-

Incubation: Incubate the plates for 4 days at 37°C in a 5% CO₂ atmosphere.

-

Cell Lysis and Plating: Lyse the macrophages with a mild detergent (e.g., 0.1% Triton X-100) and plate serial dilutions of the lysate on 7H11 agar plates.

-

CFU Enumeration: Incubate the plates for 3-4 weeks at 37°C and count the colony-forming units (CFUs). Compare the CFU counts from treated and untreated cells to determine the intracellular activity.

In Vivo Efficacy Protocol (Mouse Model)

Animal models are essential for evaluating the in vivo efficacy of anti-TB drug candidates.[1][9][10] The mouse model is a commonly used primary screen.[10][11]

Protocol:

-

Infection: Infect mice (e.g., C57BL/6) via aerosol with a low dose of M. tuberculosis to establish a lung infection.[2]

-

Treatment Initiation: Begin treatment 2-4 weeks post-infection. Administer this compound orally or via another appropriate route daily for 4 weeks. Include a vehicle control group and a positive control group (e.g., isoniazid).

-

Monitoring: Monitor the health of the animals throughout the study.

-

Efficacy Assessment: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU).

-

Data Analysis: Compare the bacterial burden in the organs of the treated groups to the control group to assess the in vivo efficacy of this compound.

Conclusion

This compound presents a promising profile for further development as an anti-TB agent due to its dual anti-mycobacterial and anti-inflammatory activities. The protocols outlined in these application notes provide a framework for the systematic preclinical evaluation of this compound. Further studies should focus on elucidating its precise mechanism of action, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in more advanced preclinical models that mimic human TB pathology, such as the Kramnik mouse model.[1]

References

- 1. Advancing Preclinical Tuberculosis Research: An expert End-to-End TB Platform Within a Global Organization - Evotec [evotec.com]

- 2. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques | RTI [rti.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. journals.asm.org [journals.asm.org]

- 9. A review of preclinical animal models utilised for TB vaccine evaluation in the context of recent human efficacy data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of isoniazid and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Evaluation of Antibacterial Agent 121: A Detailed Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the laboratory synthesis and evaluation of Antibacterial Agent 121, also identified as Compound 10 in recent literature. This guide is intended for researchers, scientists, and professionals in the field of drug development and antibacterial research.

Introduction

This compound is a thiourea derivative that has demonstrated significant anti-mycobacterial and anti-inflammatory properties, making it a compound of interest in tuberculosis (TB) research.[1] Thiourea derivatives represent a promising class of compounds with a range of biological activities.[1][2] This document outlines a representative, step-by-step synthesis protocol, summarizes its biological activity, and describes its proposed mechanism of action.

Quantitative Data Summary

The biological activity of this compound has been quantified against Mycobacterium tuberculosis and in inflammatory assays. The key inhibitory concentrations are summarized in the table below.

| Assay | Target | Metric | Value |

| Antibacterial Activity | M. tuberculosis H37Rv | MIC₅₀ | 8.6 µM[1] |

| Antibacterial Activity | M. tuberculosis M299 | MIC₅₀ | 24.8 µM[1] |

| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 cells | IC₅₀ (NO production) | 4.1 µM[1] |

| Anti-inflammatory Activity | LPS-stimulated macrophages | IC₅₀ (TNF-α production) | 15.3 µM[1] |

| Anti-inflammatory Activity | LPS-stimulated macrophages | IC₅₀ (IL-1β production) | 28.4 µM[1] |

Experimental Protocols

Representative Synthesis of a Thiourea-Based Antibacterial Agent

The following protocol describes a general and widely used method for the synthesis of N,N'-disubstituted thioureas, which is representative of the synthesis of this compound. The specific reactants for this compound are proprietary, so a synthesis of a structurally related compound, N-(4-(trifluoromethyl)phenyl)-N'-(4-phenoxyphenyl)thiourea, is provided as a practical example.

Materials:

-

4-Aminophenol

-

Diphenyl ether

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Pyridine

-

4-(Trifluoromethyl)phenyl isothiocyanate

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Synthesis of the Amine Precursor (4-phenoxyaniline):

-

In a round-bottom flask, combine 4-aminophenol, diphenyl ether, potassium carbonate, and a catalytic amount of copper(I) iodide in pyridine.

-

Reflux the mixture for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-phenoxyaniline.

-

-

Synthesis of the Thiourea Derivative:

-

Dissolve the synthesized 4-phenoxyaniline in dichloromethane in a round-bottom flask.

-

Add an equimolar amount of 4-(trifluoromethyl)phenyl isothiocyanate to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be purified by recrystallization or column chromatography to yield the final thiourea product.

-

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The synthesis protocol can be visualized as a two-step process: the formation of the amine precursor followed by the thiourea synthesis.

Caption: A flowchart illustrating the two-stage synthesis of a representative thiourea derivative.

Proposed Mechanism of Action

Thiourea derivatives have been shown to target fatty acid synthesis in Mycobacterium tuberculosis. Specifically, they are known to inhibit the enzyme DesA3, which is a Δ9-stearoyl desaturase. This enzyme is crucial for the biosynthesis of oleic acid, a key component of the bacterial cell membrane.[3][4]

Caption: Proposed mechanism of action of thiourea derivatives against M. tuberculosis.

References

- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Thiourea Derivatives as Antim...: Ingenta Connect [ingentaconnect.com]

- 3. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Time-Kill Kinetics Assay for Antibacterial Agent 121

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the antimicrobial activity of a novel compound, Antibacterial Agent 121. This assay is crucial for characterizing the pharmacodynamic properties of new antimicrobial agents, specifically for determining whether their activity is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Introduction

The time-kill kinetics assay is a fundamental in vitro method used in antimicrobial drug development to assess the activity of an antimicrobial agent against a bacterial strain over time.[1][2] By measuring the reduction in viable bacterial colony-forming units (CFU) at various time points, this assay provides critical insights into the rate and extent of bacterial killing.[3] The primary output is a time-kill curve, which plots the logarithmic change in bacterial density against time.

This assay helps to:

-

Differentiate between bactericidal and bacteriostatic effects.[1][4]

-

Evaluate the concentration-dependency of the antimicrobial agent.[5]

-

Assess potential synergistic or antagonistic interactions when used in combination with other agents.[5]

A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the initial bacterial inoculum, whereas a bacteriostatic effect results in less than a 3-log10 reduction.[1][6] This information is vital for predicting the potential clinical efficacy of a new antibacterial agent.

Principle of the Assay

A standardized suspension of a test microorganism is challenged with various concentrations of this compound, typically based on its predetermined Minimum Inhibitory Concentration (MIC). The mixtures are incubated, and at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed to quantify the number of surviving bacteria via serial dilution and plate counting. A growth control (no agent) is run in parallel to ensure the bacteria are viable and to provide a baseline for calculating the log10 reduction in CFU/mL.

Materials and Reagents

3.1. Bacterial Strains & Media:

-

Test organism (e.g., Staphylococcus aureus ATCC® 29213™ or Escherichia coli ATCC® 25922™).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Tryptic Soy Agar (TSA) or other suitable solid growth medium.

-

Sterile 0.9% saline or Phosphate-Buffered Saline (PBS) for dilutions.

3.2. Antibacterial Agents:

-

This compound: Stock solution of known concentration, prepared in a suitable solvent (e.g., water, DMSO).

-

Control Antibiotic (Optional): An antibiotic with a known mechanism (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative).

-

Solvent Control: The vehicle used to dissolve Agent 121 (e.g., DMSO).

3.3. Equipment and Consumables:

-

Sterile culture tubes or flasks.

-

Shaking incubator set to 35-37°C.

-

Spectrophotometer or McFarland standards for inoculum standardization.

-

Sterile serological pipettes and micropipette tips.

-

Sterile microcentrifuge tubes.

-

Vortex mixer.

-

Sterile Petri dishes (100 mm).

-

Automated colony counter or manual counting equipment.

Experimental Protocol

This protocol is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[2][7]

Step 1: Inoculum Preparation

-

From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies of the test organism.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 37°C with shaking (approx. 180-200 rpm) for 2-4 hours to achieve a mid-logarithmic growth phase.[6]

-

Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Prepare the final inoculum by diluting this suspension 1:100 in pre-warmed CAMHB to achieve a starting concentration of approximately 1-2 x 10⁶ CFU/mL. A final dilution into the test tubes will yield the target starting density of ~5 x 10⁵ CFU/mL.

Step 2: Test Agent Preparation

-

Prepare working solutions of this compound from the stock solution in CAMHB. The final concentrations in the assay tubes should typically be multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Prepare a "Growth Control" tube containing CAMHB and the same concentration of solvent (if any) as the highest concentration test tube.

-

Prepare a "Sterility Control" tube containing only CAMHB.

Step 3: Assay Procedure

-

Set up a series of sterile culture tubes, one for each concentration of Agent 121 and the controls.

-

Add the appropriate volume of the prepared Agent 121 working solutions to each respective tube.

-

Inoculate each tube (except the Sterility Control) with the final bacterial inoculum prepared in Step 1 to achieve a starting bacterial density of approximately 5 x 10⁵ CFU/mL.

-

Immediately after inoculation, vortex each tube gently to ensure thorough mixing. This is the T=0 time point.

-

Incubate all tubes at 37°C with constant shaking (180-200 rpm).

Step 4: Enumeration of Viable Bacteria

-

At each designated time point (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.

-

Perform ten-fold serial dilutions of the aliquot in sterile 0.9% saline or PBS. The dilution range will depend on the expected bacterial count.

-

Plate 100 µL from at least three appropriate dilutions onto TSA plates in duplicate.

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

-

Count the number of colonies on plates that contain between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point using the formula: CFU/mL = (Average number of colonies) x (Dilution factor) / (Volume plated in mL)

Data Presentation and Interpretation

The raw data (CFU/mL) should be converted to log10 CFU/mL. The results are typically summarized in a table and visualized in a time-kill curve plot (log10 CFU/mL vs. Time).

Table 1: Hypothetical Time-Kill Kinetics Data for this compound against S. aureus

| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC Agent 121 (log10 CFU/mL) | 2x MIC Agent 121 (log10 CFU/mL) | 4x MIC Agent 121 (log10 CFU/mL) |

| 0 | 5.72 | 5.71 | 5.73 | 5.72 |

| 2 | 6.45 | 5.15 | 4.65 | 3.98 |

| 4 | 7.31 | 4.98 | 3.81 | 2.51 |

| 8 | 8.55 | 5.05 | 3.12 | <2.00 |

| 24 | 9.10 | 5.65 | 2.65 | <2.00 |

*Below the limit of detection.

Interpretation:

-

Bactericidal Activity: A ≥3-log10 reduction in CFU/mL compared to the initial inoculum (T=0). In the table above, the 4x MIC concentration shows bactericidal activity by 8 hours.

-

Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum and inhibition of growth compared to the growth control. The 1x and 2x MIC concentrations demonstrate bacteriostatic activity.

-

No Effect: The bacterial growth curve is similar to the growth control.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the time-kill kinetics assay protocol.

Caption: Workflow for the time-kill kinetics assay.

Logical Interpretation of Results

This diagram outlines the decision-making process for classifying the activity of this compound based on the assay results.

Caption: Decision tree for interpreting time-kill assay data.

References

Application Note: Evaluating the Efficacy of Antibacterial Agent 121 in Macrophage Infection Models

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for assessing the intracellular efficacy, cytotoxicity, and immunomodulatory effects of a novel hypothetical compound, Antibacterial Agent 121, using in vitro macrophage infection models. For the purpose of this guide, Agent 121 is modeled as a novel fluoroquinolone, a class of antibiotics known for activity against intracellular pathogens.[1][][3]

Introduction

Intracellular bacterial pathogens, which survive and replicate within host cells like macrophages, present a significant challenge for antibiotic therapy. Macrophages are a primary reservoir for persistent infections, and the ability of an antibacterial agent to penetrate host cells and eliminate pathogens without causing significant host cell toxicity is crucial for therapeutic success.

This compound is a hypothetical, broad-spectrum fluoroquinolone designed for enhanced intracellular penetration and activity. Fluoroquinolones typically act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1][][4] This mechanism makes them effective against a wide range of bacteria.[][3] Furthermore, some antibiotics, including fluoroquinolones, may exert immunomodulatory effects that can influence the host's response to infection.[5][6]

This application note outlines a series of standardized assays to characterize the activity of Agent 121 in a macrophage infection model, focusing on:

-

Intracellular Bactericidal Activity: Quantifying the reduction of viable intracellular bacteria.

-